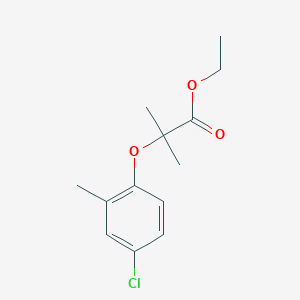

Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate

Description

Properties

CAS No. |

62402-46-4 |

|---|---|

Molecular Formula |

C13H17ClO3 |

Molecular Weight |

256.72 g/mol |

IUPAC Name |

ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate |

InChI |

InChI=1S/C13H17ClO3/c1-5-16-12(15)13(3,4)17-11-7-6-10(14)8-9(11)2/h6-8H,5H2,1-4H3 |

InChI Key |

KHSNOVJZZSSXPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate typically involves two major stages:

- Step 1: Formation of 2-methylphenoxyalkanoic acid intermediate

- Step 2: Selective chlorination at the 4-position of the aromatic ring

- Step 3: Esterification to form the ethyl ester

The key challenge in the synthesis is achieving high selectivity for chlorination at the 4-position while minimizing by-products such as 6-chlorinated or dichlorinated derivatives.

Detailed Synthetic Routes

Preparation of 2-methylphenoxyalkanoic Acid Intermediate

- The starting material is often 2-methylphenol (o-cresol), which undergoes condensation with appropriate alkanoic acid derivatives to form 2-methylphenoxyalkanoic acids.

- This condensation can be carried out under basic conditions using inorganic bases such as sodium carbonate or potassium carbonate to facilitate the formation of the phenoxy linkage.

Selective Chlorination Process

- The chlorination step is critical for introducing the chlorine atom at the 4-position of the aromatic ring.

- A preferred chlorinating agent is hypochlorous acid (HCIO), generated in situ from an alkali metal salt of HCIO (e.g., sodium hypochlorite) and a mineral acid such as hydrochloric acid.

- The reaction is typically performed in an aqueous or aqueous-organic solvent mixture at controlled temperatures (0–50°C, preferably around 20°C) to maintain selectivity and minimize side reactions.

- The presence of catalysts, such as compounds that can attract the electrophilic chlorine species, improves the selectivity towards 4-chlorination.

- The pH is maintained below 10 to optimize chlorination efficiency and product stability.

- The chlorination yields a high ratio of 4-chlorinated product to 6-chlorinated by-product, with reported ratios as high as 15.6:1 and overall yields around 82.8% w/w.

Esterification to Ethyl Ester

- The chlorinated acid is then esterified with ethanol under acidic conditions or using coupling agents to form this compound.

- Esterification may involve dehydration agents or catalytic amounts of acid to drive the reaction to completion.

- Purification is typically achieved by extraction and drying over agents such as sodium sulfate, followed by distillation or recrystallization.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Yield (%) | Selectivity Notes |

|---|---|---|---|---|

| Condensation | 2-methylphenol + alkanoic acid derivative + base | 20–50 | >90 | High conversion to phenoxyalkanoic acid |

| Chlorination | HCIO (from NaOCl + HCl), catalyst, aqueous medium | 0–50 (opt. 20) | ~82.8 | 4-chloro:6-chloro ratio ~15.6:1 |

| Esterification | Ethanol + acid catalyst or coupling agent | Reflux or RT | 85–95 | Purified by extraction and drying |

Notes on Alternative Methods and Improvements

- Some synthetic routes avoid direct chlorination of phenols by first preparing the phenoxyalkanoic acid and then performing chlorination, which reduces chlorinated cresol impurities and improves environmental compatibility.

- Electrochemical regeneration of chlorinating agents and recycling of by-products have been proposed to improve sustainability and reduce costs.

- Modifications in solvent systems and catalysts continue to be explored to enhance selectivity and yield.

Supporting Research and Data

- Patent EP2240464A2 describes processes for preparing 2-methyl-2'-phenylpropionic acid derivatives, including the use of inorganic bases and selective reaction conditions to obtain high-purity products.

- Patent EP0539462A1 details a chlorination method using HCIO in aqueous media with catalysts to achieve high selectivity for 4-chlorination of 2-methylphenoxyalkanoic acids, reporting yields and selectivity ratios relevant to the preparation of this compound.

- PubChem provides structural and molecular data confirming the identity of the compound and its molecular formula C13H17ClO3, supporting the chemical characterization of the synthesized product.

- Related synthetic procedures involving reduction and esterification steps are documented in academic theses and research articles, offering practical insights into reaction monitoring and purification techniques.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Condensation | 2-methylphenol + alkanoic acid derivative + base | Formation of 2-methylphenoxyalkanoic acid |

| Selective Chlorination | HCIO (in situ from NaOCl + HCl), catalyst, aqueous medium, 0–50°C | High selectivity for 4-chloro substitution |

| Esterification | Ethanol + acid catalyst or coupling agent | Formation of ethyl ester, purified by extraction |

| Purification | Drying agents (Na2SO4 or MgSO4), filtration | Removal of water and impurities |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical.

Substitution: Conditions often involve nucleophiles like hydroxide ions (OH⁻) or halides (Cl⁻, Br⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

2.1.1 Clofibrate (Ethyl 2-(4-chlorophenoxy)-2-methylpropanoate) Clofibrate, a well-known hypolipidemic agent, shares the core ethyl 2-methylpropanoate structure but differs in the phenoxy substituent: it lacks the 2-methyl group present in the target compound (4-chloro-2-methylphenoxy vs. 4-chlorophenoxy) . This structural distinction impacts biological activity; clofibrate’s lipid-lowering potency is attributed to its interaction with peroxisome proliferator-activated receptors (PPARs), while the additional methyl group in the target compound may alter metabolic stability or receptor binding affinity .

2.1.2 Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate This brominated analogue (CAS 588679-11-2) replaces the 4-chloro substituent with 4-bromo-2-chloro, increasing molecular weight (321.59 g/mol vs. Such halogen variations influence pharmacokinetics, as bromine’s larger atomic radius may affect membrane permeability and binding kinetics .

2.1.3 Mecoprop (2-(4-Chloro-2-methylphenoxy)propionic acid) Mecoprop, a herbicide, shares the 4-chloro-2-methylphenoxy group but features a propionic acid moiety instead of an ethyl ester. This difference renders mecoprop water-soluble (as a salt), whereas the target compound’s ester group enhances lipid solubility, favoring applications in drug delivery or systemic circulation .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate | C₁₃H₁₇ClO₃ | ~256.7 | 4-Cl, 2-CH₃ on phenoxy |

| Clofibrate | C₁₂H₁₅ClO₃ | 242.7 | 4-Cl on phenoxy |

| Ethyl 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoate | C₁₂H₁₄BrClO₃ | 321.59 | 4-Br, 2-Cl on phenoxy |

| Mecoprop | C₁₀H₁₁ClO₃ | 214.6 | 4-Cl, 2-CH₃ on phenoxy (acid) |

Key Observations :

- Halogen substitutions (Cl, Br) increase molecular weight and lipophilicity, impacting bioavailability.

- Esterification (vs. carboxylic acid) enhances lipid solubility, critical for oral drug formulations .

Biological Activity

Ethyl 2-(4-chloro-2-methylphenoxy)-2-methylpropanoate, often referred to in the context of its structural relatives like MCPA (2-methyl-4-chlorophenoxyacetic acid), is a compound of interest due to its biological activity, particularly as a herbicide. This article reviews its biological effects, mode of action, and relevant research findings.

This compound acts similarly to other phenoxy herbicides by mimicking the plant growth hormone auxin. This mimicry leads to uncontrolled growth in susceptible plants, primarily dicotyledons, resulting in symptoms such as leaf curling and wilting, ultimately leading to plant death . The compound is absorbed through the foliage and translocated to the meristematic tissues where it disrupts normal growth patterns.

Toxicological Studies

Research indicates that compounds related to this compound can significantly affect lipid metabolism. For instance, studies have shown that MCPA can potentiate the activity of hepatic lipid metabolizing enzymes in rats, suggesting potential implications for lipid homeostasis and metabolic disorders .

Environmental Impact and Degradation

This compound is subject to biological degradation in soil and aquatic environments. Microorganisms can metabolize this compound, leading to the formation of less harmful metabolites such as 4-chloro-2-methylphenol (MCP) through enzymatic pathways . This degradation is crucial for assessing the environmental impact of herbicides and their persistence in ecosystems.

Herbicidal Efficacy

A comparative study evaluated the efficacy of this compound against various weed species. Results indicated that it effectively controlled target weeds at specified concentrations while showing lower toxicity to non-target species compared to traditional herbicides like glyphosate. This selectivity is beneficial for integrated pest management strategies .

Metabolic Effects in Animal Models

In a controlled study involving rats, exposure to this compound resulted in significant alterations in hepatic enzyme activity related to lipid metabolism. The findings suggest potential implications for human health regarding dietary exposure to residues of this compound in food products .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Structure | This compound |

| Primary Use | Herbicide |

| Mode of Action | Auxin mimic |

| Major Metabolite | 4-Chloro-2-methylphenol (MCP) |

| Environmental Degradation | Biodegradable by soil microorganisms |

| Toxicological Effects | Affects lipid metabolism; potential metabolic disorder implications |

Q & A

Q. Basic

- LCMS (Liquid Chromatography-Mass Spectrometry) : Confirms molecular weight (e.g., m/z 403 [M+H]+ observed in analogs).

- HPLC : Assesses purity and retention time consistency (e.g., SMD-TFA05 or SQD-FA05 conditions).

- NMR : Provides structural elucidation, particularly for verifying substitution patterns on the phenoxy ring.

How can researchers address discrepancies in HPLC retention times during scale-up synthesis?

Advanced

Conflicting retention times may arise from impurities, solvent effects, or incomplete reactions. Methodological solutions include:

- Parameter optimization : Adjusting temperature, solvent purity, or catalyst activity.

- Orthogonal validation : Using LCMS to confirm molecular ion peaks or NMR to detect structural deviations.

- Reagent quality control : Ensuring anhydrous conditions and high-purity starting materials.

What strategies optimize the yield of this compound in multi-step syntheses?

Q. Advanced

- Stoichiometric precision : Balancing molar ratios of intermediates (e.g., hydrazine derivatives) and reagents.

- Catalyst selection : Using pyridine or trioxatriphosphane reagents to enhance coupling efficiency.

- Atmosphere control : Conducting reactions under nitrogen to prevent oxidation.

- Workup protocols : Employing extraction with ethyl acetate and drying over anhydrous sodium sulfate.

How does the substitution pattern on the phenoxy ring influence PPARα agonist activity?

Advanced

Structure-activity relationship (SAR) studies on fibrate analogs reveal:

- Electron-withdrawing groups (e.g., Cl) : Enhance binding affinity to PPARα by increasing metabolic stability.

- Methyl groups : Improve lipophilicity and pharmacokinetic properties.

- Positional effects : Substitutions at the para and ortho positions (e.g., 4-chloro-2-methyl) optimize receptor interaction. Comparative studies with clofibrate and bezafibrate derivatives support these trends.

What are the stability considerations for this compound under different pH conditions?

Q. Advanced

- Acidic/basic hydrolysis : The ester group is prone to degradation under extreme pH. Stability studies should include:

- Accelerated degradation tests : Monitoring via HPLC to identify breakdown products.

- Buffer selection : Using phosphate buffers (pH 7.4) for physiological relevance.

- Storage : Recommendations include inert atmospheres and low-temperature storage to prevent ester hydrolysis.

What is the pharmacological target of this compound, and how is this validated experimentally?

Q. Basic

- Target : PPARα (Peroxisome Proliferator-Activated Receptor Alpha), a nuclear receptor regulating lipid metabolism.

- Validation methods :

- In vitro assays : Transactivation assays using PPARα-responsive reporter genes.

- In vivo models : Lipid profile modulation in hyperlipidemic rodent models.

- Competitive binding studies : Displacement of radiolabeled ligands (e.g., fibrates).

How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies?

Q. Advanced

- Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., cytochrome P450 interactions), and tissue distribution.

- Metabolite identification : Use LCMS to detect active or inhibitory metabolites.

- Dose-response alignment : Ensure in vivo dosing regimens reflect effective in vitro concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.